Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate
Description
Historical Context of 1,2,3-Triazole Derivatives in Medicinal Chemistry
The 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms, emerged as a critical pharmacophore following the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in the early 2000s. This "click chemistry" paradigm revolutionized synthetic accessibility, enabling rapid generation of triazole-containing hybrids for drug discovery. Early applications focused on antifungal agents such as fluconazole and voriconazole, which inhibit fungal cytochrome P450 enzymes. By the 2010s, researchers recognized the triazole's dual role as both a bioactive scaffold and a biocompatible linker for conjugating pharmacophores.
Structural studies revealed that 1,2,3-triazoles participate in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets, enhancing binding affinity. For example, carboxyamidotriazole (CAI), a 1,2,3-triazole derivative, demonstrated anticancer activity by modulating calcium signaling and synergizing with kinase inhibitors like sorafenib. Subsequent work expanded into antimicrobial, antiviral, and antidiabetic applications, with over 50 triazole-based candidates entering clinical trials by 2020.
Table 1: Key Milestones in 1,2,3-Triazole Drug Development
Rationale for Investigating this compound
This compound incorporates three strategic modifications to classical triazole architectures:
- 4-Position Aminomethyl Substitution : Unlike earlier 1,2,3-triazoles functionalized at the 1- or 2-positions, the 4-aminomethyl group introduces a primary amine capable of forming salt bridges or covalent bonds with biological targets. This aligns with recent trends in kinase inhibitor design, where basic side chains enhance affinity for ATP-binding pockets.
- Methyl Ester Capping : The terminal methyl ester improves lipophilicity compared to carboxylic acid analogues, potentially enhancing cell membrane permeability. Ester prodrug strategies have succeeded in compounds like oseltamivir, where ester hydrolysis yields the active metabolite.
- Triazole-Acetate Spacer : The ethylene spacer between the triazole and ester groups introduces conformational flexibility, allowing adaptation to diverse binding sites. Similar spacers in crizotinib derivatives improved selectivity for ALK/ROS1 kinases over off-targets.
Table 2: Structural Comparison with Analogous Triazole Derivatives
Current research aims to exploit this compound’s modularity for dual-targeting strategies. For instance, the aminomethyl group could tether DNA-binding motifs (e.g., acridine) to the triazole core, mimicking successful hybrids like triazole-linked quinolones. Additionally, the methyl ester may serve as a synthetic handle for further derivatization, as seen in prodrugs of NSAIDs. Preliminary molecular docking studies suggest favorable interactions with cysteine proteases and tyrosine kinases, though empirical validation remains ongoing.
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)4-10-3-5(2-7)8-9-10/h3H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBIAGSUJLEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly used to form 1,2,3-triazoles by reacting azides with alkynes. The specific synthetic route for this compound involves the following steps:
Formation of the Azide: The starting material, 4-(aminomethyl)benzyl alcohol, is converted to the corresponding azide using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl acetate, in the presence of a copper(I) catalyst to form the triazole ring.
Methylation: The resulting triazole compound is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The triazole ring can act as a bioisostere for other functional groups, allowing it to mimic the behavior of natural substrates in biological systems. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Methyl (4-Phenyl-1H-1,2,3-triazol-1-yl)acetate (CAS: 934815-73-3)
- Molecular Formula : C₁₁H₁₁N₃O₂
- Molecular Weight : 217.23 g/mol
- Key Features : Substituted with a phenyl group at the 4-position of the triazole.
- Comparison: The phenyl group increases hydrophobicity compared to the aminomethyl substituent in the target compound. This difference impacts solubility and bioactivity; phenyl-substituted triazoles are often used in materials science for their aromatic stacking properties, whereas the aminomethyl variant is more suited for biological applications due to its polar amine group .
Methyl 2-[4-(1-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Molecular Formula : C₇H₁₁N₃O₃
- Molecular Weight : 185.18 g/mol
- Key Features : Contains a hydroxylated ethyl group at the 4-position.
- Comparison: The hydroxyl group introduces hydrogen-bonding capability, enhancing interactions with biological targets. However, the aminomethyl group in the target compound offers greater nucleophilicity, enabling covalent modifications (e.g., conjugation with carboxylic acids) that are less feasible with the hydroxylated analogue .
Methyl 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate (CAS: 959054-36-5)
- Molecular Formula : C₅H₈N₄O₂
- Molecular Weight : 156.14 g/mol
- Key Features: A 1,2,4-triazole isomer with an amino group at the 3-position.
- Comparison : The 1,2,4-triazole core alters electronic distribution and regioselectivity in reactions. This isomer exhibits distinct pharmacokinetic properties, such as reduced metabolic stability compared to 1,2,3-triazoles, which are more resistant to enzymatic degradation .
Functional Analogues in Medicinal Chemistry
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9f)
- Molecular Formula : C₂₈H₂₃N₇O₃S
- Molecular Weight : 537.59 g/mol
- Key Features : Incorporates a benzimidazole-thiazole-triazole hybrid structure.
- Comparison : The extended aromatic system enhances binding to hydrophobic enzyme pockets (e.g., InhA inhibitors in tuberculosis research). While the target compound lacks this complexity, its simpler structure and primary amine group allow for easier synthetic modification and lower molecular weight, which is advantageous in drug design .
Acetophenone-1,2,3-Triazole Derivatives (Compounds 12–14)
- Example: 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorobenzyl)acetamide
- Molecular Weight : ~400–450 g/mol
- Key Features: Acetylphenoxy and fluorobenzyl substituents.
- Comparison: These derivatives exhibit potent inhibition of enoyl-acyl carrier protein reductase (InhA) due to strong π-π interactions with the enzyme’s hydrophobic pocket. The target compound’s aminomethyl group may instead facilitate interactions with polar residues or cofactors .
Data Table: Comparative Analysis
Research Findings and Trends
- Synthetic Efficiency : The target compound can be synthesized in fewer steps compared to benzimidazole- or thiazole-containing analogues, reducing production costs .
- Biological Activity: Aminomethyl-substituted triazoles show promise in targeting amine-sensitive enzymes (e.g., transglutaminases) but may exhibit lower potency against purely hydrophobic targets compared to aryl-substituted derivatives .
- Thermodynamic Stability : 1,2,3-Triazoles generally exhibit higher thermal and oxidative stability than 1,2,4-triazoles, making them preferable for industrial applications .
Biological Activity
Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate is a triazole-containing compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The presence of the triazole ring in its structure allows it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1547646-28-5
- Molecular Formula : C₆H₁₀N₄O₂
- Molecular Weight : 158.17 g/mol
- Chemical Structure :
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in biological systems. The triazole ring can act as a bioisostere for various functional groups, enabling it to interact with enzymes and receptors. This interaction can lead to enzyme inhibition or modulation of receptor activity, which is crucial for its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the triazole moiety. For instance, research focusing on similar triazole derivatives has shown promising results against various human cancer cell lines. A study evaluated a series of 4-(1,2,3-triazol-1-yl)coumarin conjugates and found significant antiproliferative activity against breast (MCF-7), colon (SW480), and lung (A549) cancer cell lines. The most potent compounds induced apoptosis and arrested the cell cycle at the G2/M phase .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on cholinesterase enzymes. The incorporation of the triazole ring into various compounds has been shown to enhance their anti-cholinesterase activity compared to traditional inhibitors. For example, certain derivatives exhibited IC50 values lower than those of known inhibitors like galantamine .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. This broad-spectrum antimicrobial activity is particularly valuable in addressing antibiotic resistance issues in clinical settings.
Case Study 1: Anticancer Efficacy
A study synthesized several triazole derivatives and tested their efficacy against cancer cell lines. Among these, a derivative closely related to this compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of tumor growth.
Case Study 2: Cholinesterase Inhibition
Another investigation assessed the anti-cholinesterase activity of various triazole-containing compounds. This compound was included in this study and demonstrated competitive inhibition against acetylcholinesterase (AChE), suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate, and how can regioselectivity challenges be addressed?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:
- Reacting a propargyl ester derivative with an azide-containing precursor (e.g., 4-azidomethylbenzene derivatives) under Cu(I) catalysis to form the 1,4-disubstituted triazole core .
- Purification via chromatography or recrystallization to isolate the desired regioisomer, as competing N-2 alkylation may occur during triazole formation .
- Using ligands like BTTAA (2-(4-((bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) to enhance CuAAC efficiency and regioselectivity .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- NMR : The 1H NMR spectrum should show characteristic signals for the triazole proton (~7.5–8.5 ppm), aminomethyl group (~3.0–3.5 ppm), and acetate methyl ester (~3.7 ppm) .
- IR : Peaks for ester C=O (~1740 cm⁻¹) and triazole C-N (~1600 cm⁻¹) confirm functional groups .
- Elemental analysis : Discrepancies between calculated and observed C/H/N/O values (>0.3%) indicate impurities, necessitating further purification .
Advanced Research Questions
Q. How can competing side reactions (e.g., N-2 alkylation, dimerization) be suppressed during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) favor CuAAC kinetics over side reactions .
- Catalyst optimization : Adding tris(benzyltriazolylmethyl)amine (TBTA) or BTTAA improves Cu(I) stability and reduces undesired pathways .
- Temperature control : Reactions at 25–50°C minimize thermal decomposition of intermediates .
Q. What computational tools predict the bioactivity of triazole derivatives, and how can they guide experimental design?
- Docking studies : Tools like AutoDock Vina model interactions between the triazole core and biological targets (e.g., enzymes, receptors). For example, triazole-acetate derivatives show affinity for bacterial dihydrofolate reductase .
- QSAR models : Correlate electronic properties (e.g., Hammett constants of substituents) with antibacterial activity to prioritize synthetic targets .
Q. What strategies enable post-synthetic modification of the aminomethyl group for combinatorial library development?
- Acylation : React with activated esters (e.g., NHS esters) to introduce fluorescent tags or bioactive moieties .
- Reductive amination : Condense with aldehydes/ketones to generate secondary amines for probing structure-activity relationships .
Data Analysis & Structural Insights
Q. How should discrepancies in elemental analysis data be resolved?
- Recrystallization : Use methanol/water mixtures to remove salts or unreacted starting materials .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity and detects byproducts (e.g., dimers) .
Q. What structural insights from X-ray crystallography inform synthetic modifications?
- Triazole geometry : Planar triazole rings facilitate π-π stacking in crystal lattices, influencing solubility .
- Hydrogen bonding : The aminomethyl group participates in H-bonding networks, guiding derivatization to enhance bioavailability .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
